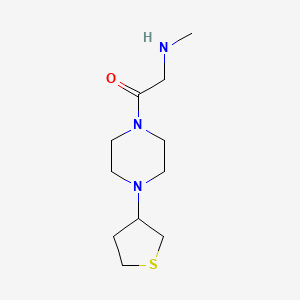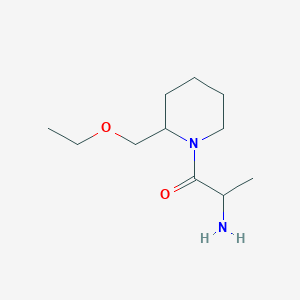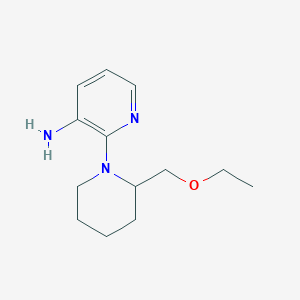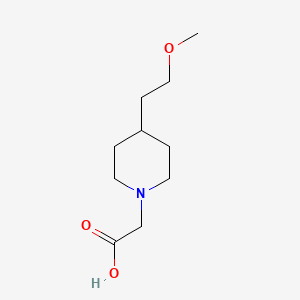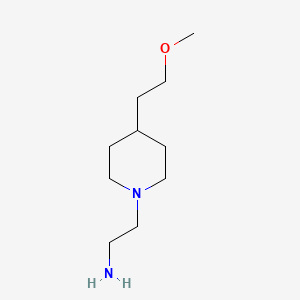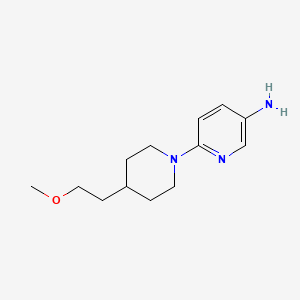![molecular formula C9H12F2N4O B1477082 2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2097997-53-8](/img/structure/B1477082.png)
2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Descripción general
Descripción
2-azido-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, also known as 2-azido-1-fluorobutane-1-one, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It has been used in the synthesis of various compounds, such as aryl azides, nitroalkanes, and nitroarenes, and has been studied for its potential use in medicinal chemistry. This compound has also been used in the synthesis of fluorescent probes, which have been used in the study of biological systems.
Aplicaciones Científicas De Investigación
Organophosphorus Azoles and Pyrrole-Based Compounds
Stereochemical Structure and Spectroscopy
Organophosphorus azoles and related compounds are studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. These studies are crucial for understanding the molecular configurations and chemical behaviors of organophosphorus compounds, which are important in drug design and materials science (Larina, 2023).
Bioactive Pyrrole-based Compounds
Pyrrole and its derivatives are explored for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The pyrrole ring serves as a pharmacophore in many drugs, underscoring its importance in medicinal chemistry (Petri et al., 2020).
Azide Chemistry and Synthetic Applications
- Microwave-Assisted Synthesis: Microwave-assisted synthesis provides a method for preparing azaheterocyclic systems, such as pyrrole and azides, efficiently. This approach enhances reaction rates, yields, and product purity, showcasing the utility of microwave irradiation in organic synthesis (Sakhuja et al., 2012).
Pyrrolidine and Pyrrolopyridines in Drug Discovery
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional profile of molecules, influencing their biological activity (Petri et al., 2021).
Pyrrolopyridines Derivatives
Pyrrolopyridines, known for their kinase inhibitory activity, serve as potent agents in cancer therapy and other diseases. This class of compounds, which mimic the ATP molecule's purine ring, illustrates the critical role of structure-activity relationship studies in medicinal chemistry (El-Gamal et al., 2017).
Propiedades
IUPAC Name |
2-azido-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O/c10-9(11)2-1-6-4-15(5-7(6)9)8(16)3-13-14-12/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEPWQXJXGSQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



